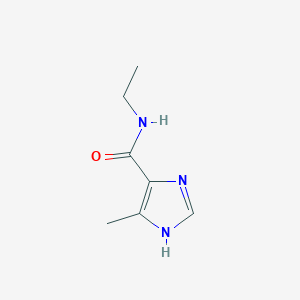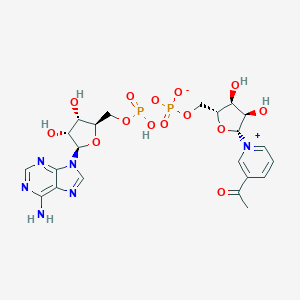
N,N,1-Trimethyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1-Trimethyl-1H-imidazole-5-carboxamide, also known as TIC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TIC is a heterocyclic organic compound that contains an imidazole ring with a carboxamide group attached to it.
Mecanismo De Acción
The mechanism of action of N,N,1-Trimethyl-1H-imidazole-5-carboxamide depends on its application. In cancer cells, N,N,1-Trimethyl-1H-imidazole-5-carboxamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. N,N,1-Trimethyl-1H-imidazole-5-carboxamide also inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell cycle progression. In neurodegenerative diseases, N,N,1-Trimethyl-1H-imidazole-5-carboxamide acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain and improves cognitive function.
In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide binds to the active site of proteins and inhibits their activity by blocking substrate binding or inducing conformational changes in the protein structure. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can also act as a fluorescent probe by binding to metal ions and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been shown to have both biochemical and physiological effects. In cancer cells, N,N,1-Trimethyl-1H-imidazole-5-carboxamide induces apoptosis and suppresses cell proliferation, which can lead to tumor regression. In neurodegenerative diseases, N,N,1-Trimethyl-1H-imidazole-5-carboxamide improves cognitive function by increasing the concentration of acetylcholine in the brain. In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be used to study protein-ligand interactions and enzyme kinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N,1-Trimethyl-1H-imidazole-5-carboxamide in lab experiments is its high purity and stability. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be synthesized in high yields and purity, which makes it a reliable tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using N,N,1-Trimethyl-1H-imidazole-5-carboxamide is its potential toxicity. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N,N,1-Trimethyl-1H-imidazole-5-carboxamide research. In medicinal chemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be further investigated for its potential as an anticancer agent and neuroprotective agent. In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be used to study the structure and function of proteins involved in disease pathways. In materials science, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be used to synthesize MOFs with unique properties for gas storage, catalysis, and drug delivery. Overall, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has the potential to be a valuable tool in various fields of research.
Métodos De Síntesis
N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of imidazole with trimethylamine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain pure N,N,1-Trimethyl-1H-imidazole-5-carboxamide. This method has been optimized to produce N,N,1-Trimethyl-1H-imidazole-5-carboxamide in high yields and purity.
Aplicaciones Científicas De Investigación
N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been investigated for its anticancer properties. Studies have shown that N,N,1-Trimethyl-1H-imidazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been used as a probe to study protein-ligand interactions. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can bind to the active site of proteins and inhibit their activity, making it a useful tool for studying enzyme kinetics and protein structure. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has also been used as a fluorescent probe for detecting metal ions in biological samples.
In materials science, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be used to synthesize MOFs with unique properties, such as high surface area and tunable pore size.
Propiedades
Número CAS |
126535-11-3 |
|---|---|
Nombre del producto |
N,N,1-Trimethyl-1H-imidazole-5-carboxamide |
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N,N,3-trimethylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-5-10(6)3/h4-5H,1-3H3 |
Clave InChI |
XWKYSRTVXGVPHE-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C(=O)N(C)C |
SMILES canónico |
CN1C=NC=C1C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
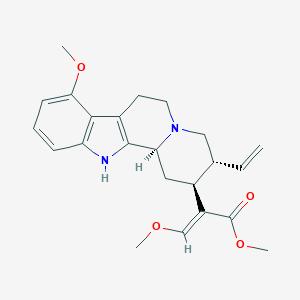
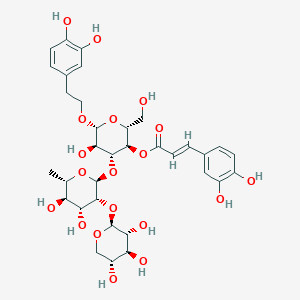
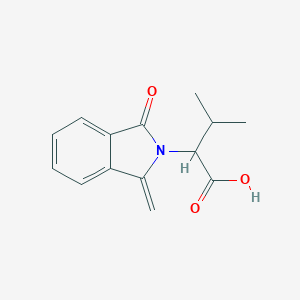
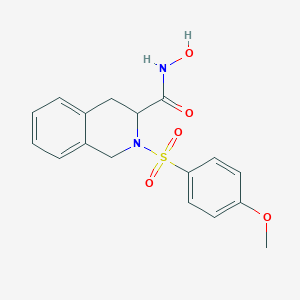

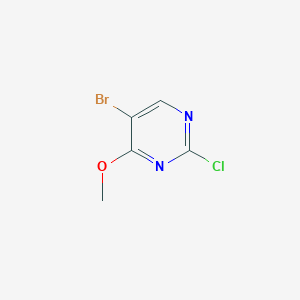



![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
